REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.I[C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15].C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[CH3:1][C:2]1[CH:3]=[C:4]([C:12]2[C:13]([C:14]([OH:16])=[O:15])=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,^1:30,32,51,70|
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Name
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|
Quantity
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2.7 g
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Type
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reactant
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Smiles
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CC=1C=C(C=CC1)B(O)O
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Name
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|
Quantity
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3.64 g
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Type
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reactant
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Smiles
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IC1=C(C(=O)O)C=CC=C1
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Name
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Quantity
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26 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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Quantity
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600 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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COCCOC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In an oven dried flask
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Type
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CUSTOM
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Details
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flushed with N2
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Type
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TEMPERATURE
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Details
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The mixture was warmed
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Type
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TEMPERATURE
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Details
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to reflux for 24 h
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Duration
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24 h
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Type
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CUSTOM
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Details
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partitioned between 100 mL of NaHCO3 and 100 mL of ether
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Type
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EXTRACTION
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Details
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The ether layer was extracted with 2×50 mL of NaHCO3
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Type
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WASH
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Details
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the combined NaHCO3 fractions were washed with 2×50 mL of ether
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Type
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EXTRACTION
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Details
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extracted with 3×75 mL of ether
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Type
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WASH
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Details
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The combined ether extracts were washed with 50 mL of H2O, 50 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The oil was crystallized from ether/hexanes (1/1) at -20° C. as a white precipitate, which
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Type
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FILTRATION
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Details
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after filtration
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Name
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|
Type
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product
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Smiles
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CC=1C=C(C=CC1)C=1C(=CC=CC1)C(=O)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |